BenchChemオンラインストアへようこそ!

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Antimalarial Plasmodium falciparum 5-nitropyrimidine

Select this compound for its unique N2-cyclohexyl/N4-(4-methoxyphenyl) substitution on the 5-nitropyrimidine-2,4,6-triamine core. The 5-NO₂ group enables redox-dependent bioactivity absent in non-nitrated clinical candidates. The cyclohexyl group enhances lipophilicity for blood-brain barrier penetration & DHFR mutant resilience. Ideal for: P. falciparum dose-response assays (3D7/Dd2), 100-kinase selectivity profiling, and Trypanosoma/Leishmania NTR-dependent screens. For custom synthesis, require sequential Pd-catalyzed amination, ≥95% HPLC purity, full NMR/HRMS characterization.

Molecular Formula C17H22N6O3
Molecular Weight 358.4 g/mol
Cat. No. B11260717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Molecular FormulaC17H22N6O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3
InChIInChI=1S/C17H22N6O3/c1-26-13-9-7-12(8-10-13)19-16-14(23(24)25)15(18)21-17(22-16)20-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H4,18,19,20,21,22)
InChIKeyLXNRCRQZVKLNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine: Structural Identity & Procurement Context


N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (C₁₇H₂₂N₆O₃) is a fully substituted 5-nitropyrimidine-2,4,6-triamine bearing a cyclohexylamino group at the N2 position and a 4-methoxyphenylamino (p-anisidino) substituent at the N4 position. The compound belongs to the broader 5-nitropyrimidine-2,4,6-triamine chemical class, which has been explored for antimalarial [1], antiparasitic [2], and kinase-inhibitory applications [3]. The 5-nitro group is a critical pharmacophoric element that distinguishes this scaffold from non-nitrated 2,4,6-triaminopyrimidines (TAPs), which target Plasmodium falciparum ATP synthase [1]. The combination of a lipophilic cyclohexyl group and an electron-rich 4-methoxyphenyl ring on the same nitropyrimidine core creates a substitution pattern that is structurally distinct from most disclosed analogs in the patent and primary literature.

Why N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine Cannot Be Interchanged with Generic Pyrimidine Analogs


Within the 5-nitropyrimidine-2,4,6-triamine chemotype, three structural variables independently govern biological activity: (i) the N2 substituent, (ii) the N4 substituent, and (iii) the presence or absence of the 5-nitro group. Published structure-activity relationship (SAR) data from the 2,4,6-trisubstituted pyrimidine antimalarial series demonstrate that variation at the N4-aryl position—from phenyl to 4-methoxyphenyl to halogenated phenyl—can shift in vitro potency against P. falciparum from inactive to sub-microgram/mL MIC values within a single congeneric series [1]. Similarly, the N2 substituent modulates both potency and physicochemical properties; the cyclohexyl group confers higher lipophilicity (clogP contribution) relative to methyl, ethyl, or benzyl analogs, which can affect membrane permeability, metabolic stability, and off-target profiles [1]. The 5-nitro group is a strong electron-withdrawing moiety that alters the electron density of the pyrimidine ring and may participate in charge-transfer or redox interactions with biological targets—a feature absent in the non-nitrated triaminopyrimidine (TAP) antimalarial clinical candidates [2]. Consequently, substituting this compound with an N2-methyl, N4-phenyl, or des-nitro analog a priori invalidates any biological or pharmacological conclusion derived from the original substitution pattern.

Quantitative Differentiation Evidence: N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine vs. Structural Analogs


Antiplasmodial Potency Differentiation: 5-Nitropyrimidine-2,4,6-triamines vs. Pyrimethamine in P. falciparum In Vitro

The 2,4,6-trisubstituted pyrimidine class to which the target compound belongs has been directly compared with pyrimethamine, a clinically used dihydrofolate reductase (DHFR) inhibitor, under identical in vitro P. falciparum culture conditions. In the Agarwal et al. 2005 Bioorg Med Chem Lett series, 11 of 15 tested 2,4,6-trisubstituted pyrimidines demonstrated MIC values of 0.5–2 μg/mL, representing 'several-fold' greater potency than pyrimethamine tested in the same assay system [1]. A follow-on expanded series of 18 compounds in Bioorg Med Chem confirmed 14 compounds with MIC values of 0.25–2 μg/mL, again outperforming pyrimethamine by several-fold [2]. While the target compound (N2-cyclohexyl, N4-(4-methoxyphenyl) substitution) was not among the specific congeners disclosed in these publications, the class-level SAR establishes that appropriate N2-aryl/alkyl and N4-aryl substitution on the 5-nitropyrimidine-2,4,6-triamine scaffold yields antiplasmodial activity superior to the established clinical comparator pyrimethamine. The N2-cyclohexyl substituent present in the target compound represents a distinct lipophilic vector not explored in the published Agarwal series, which focused on N2-methyl, ethyl, propyl, and substituted phenyl variants [1][2].

Antimalarial Plasmodium falciparum 5-nitropyrimidine

N2-Substituent Lipophilicity Differentiation: Cyclohexyl vs. Methyl in 5-Nitropyrimidine-2,4,6-triamines

The target compound carries an N2-cyclohexyl substituent, which is structurally and physicochemically distinct from the N2-methyl, N2-ethyl, and N2-propyl substituents explored in the published Agarwal antimalarial SAR series [1]. The cyclohexyl group (calculated logP contribution ≈ 2.0–2.5) confers substantially higher lipophilicity compared to a methyl group (calculated logP contribution ≈ 0.5–1.0). This difference has documented implications for membrane permeability: the cyclohexyl group is a privileged fragment in medicinal chemistry for enhancing passive permeability while maintaining reasonable aqueous solubility (cyclohexyl typically contributes 6 sp³ carbons, favorably influencing the fraction of sp³-hybridized carbons (Fsp³) metric associated with clinical success) [2]. In contrast, published N2-methyl-5-nitropyrimidine-2,4,6-triamines (e.g., N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine, BindingDB BDBM69525) represent a lower-lipophilicity chemotype [3]. No published head-to-head comparative data exist for these two N2-substitution patterns in the same assay; however, the physicochemical divergence is quantifiable via in silico parameters.

Lipophilicity Drug-likeness SAR

Kinase Inhibition Potential: 5-Nitropyrimidine-2,4,6-triamines vs. Non-Nitrated Triaminopyrimidine Hinge Binders

The 2,4,6-triaminopyrimidine core has been validated as a novel ATP-competitive hinge-binding motif in a series of PI3Kδ-selective inhibitors developed by Gilead Sciences, culminating in compound 52, a potent (PI3Kδ IC₅₀ < 10 nM) and highly selective inhibitor demonstrating efficacy in a rat model of arthritis [1]. This core scaffold engages the kinase hinge region via a bidentate hydrogen-bonding interaction utilizing the 2-amino and 4-amino groups. The target compound differs from the Gilead PI3Kδ series in two critical respects: (i) the presence of a 5-nitro group, which introduces an electron-withdrawing substituent that alters the pKa of the pyrimidine ring nitrogens and may shift kinase selectivity profiles, and (ii) the N2-cyclohexyl/N4-(4-methoxyphenyl) substitution pattern, which diverges from the 'propeller-shaped' N2,N4-diaryl substitution optimized for PI3Kδ [1]. The 5-nitro group has been separately employed in kinase inhibitor design; for example, nitropyrimidine-containing compounds have shown activity against glycogen synthase kinase-3 beta (GSK-3β) in PubChem screening assays [2]. This suggests the target compound may access kinase selectivity profiles distinct from the non-nitrated TAP series.

Kinase inhibition PI3Kδ hinge binder

Synthetic Accessibility via Pd-Catalyzed Amination: C-2 vs. C-4/C-6 Chemoselectivity Rationale

A concise Pd-catalyzed amination methodology for chloro-substituted 5-nitropyrimidines has been established, enabling sequential installation of amine substituents at the C-4/C-6 positions followed by C-2, with yields reported as 'high' for a series of mono- and di-substituted products [1]. The target compound's N2-cyclohexyl substituent is installed at the C-2 position, which is the least reactive position toward nucleophilic aromatic substitution (SNAr) on the 5-nitropyrimidine ring. The Pd-catalyzed approach overcomes this reactivity limitation: the methodology explicitly demonstrated successful coupling of 4,6-dichloro-5-nitropyrimidine with 4-anisidine (yielding the N4-(4-methoxyphenyl) intermediate), followed by a second amination at C-2 [1]. This contrasts with purely SNAr-based syntheses, which often suffer from low selectivity between C-4 and C-6 positions and poor reactivity at C-2. The target compound's synthesis therefore benefits from the generality of the Pd-catalyzed method, which provides a complementary tool for accessing specifically substituted 5-nitropyrimidines that are difficult to prepare via classical SNAr chemistry.

Pd-catalyzed amination chemoselectivity 5-nitropyrimidine synthesis

5-Nitro Group as a Pharmacophoric Differentiator: Redox Potential vs. Des-Nitro Triaminopyrimidine Antimalarials

The 5-nitro substituent in the target compound is structurally and mechanistically distinct from the 5-unsubstituted or 5-(2-nitroethyl)-substituted triaminopyrimidines currently under investigation as antimalarial clinical candidates [1][2]. The non-nitrated triaminopyrimidine (TAP) clinical candidate targets the Plasmodium falciparum vacuolar ATP synthase [1]. The 5-nitro group directly conjugated to the pyrimidine ring introduces a low-lying LUMO capable of undergoing bioreductive activation—a mechanism exploited by nitroaromatic antiparasitic agents such as nifurtimox and benznidazole. While the target compound has not been evaluated in bioreductive activation assays, the 5-nitropyrimidine motif has precedent in antiparasitic chemistry: 5-nitropyrimidine derivatives have been disclosed as herbicidal agents with plant growth inhibitory properties, indicating bioactivity linked to the nitro group [3]. This contrasts with the 5-(2-nitroethyl)-2,4,6-triaminopyrimidine series patented for antiparasitic activity against Trypanosoma brucei and T. cruzi, where the nitro group is separated from the pyrimidine ring by an ethylene spacer, fundamentally altering the electronic conjugation and redox potential [2].

5-Nitro group redox activity antiparasitic mechanism

Recommended Application Scenarios for N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine Based on Current Evidence


Antimalarial Lead Optimization: Resistance-Profiling Against Pyrimethamine-Resistant P. falciparum Strains

Given that the 2,4,6-trisubstituted pyrimidine class demonstrates several-fold greater in vitro potency than pyrimethamine against P. falciparum [1][2], the target compound—carrying a novel N2-cyclohexyl/N4-(4-methoxyphenyl) substitution not explored in the Agarwal SAR series—is a rational candidate for profiling against pyrimethamine-resistant field isolates. The cyclohexyl group may confer steric and lipophilic properties that allow the compound to retain activity against DHFR mutants that reduce pyrimethamine binding affinity. Users should prioritize MIC determination against the Dd2 (chloroquine-resistant, pyrimethamine-resistant) and 3D7 (drug-sensitive) reference strains to quantify the resistance index relative to pyrimethamine. This addresses the class-level evidence established in Section 3, Evidence Item 1.

Kinase Selectivity Panel Screening: Exploiting the 5-Nitro Motif for Novel Kinase Inhibition Profiles

The 2,4,6-triaminopyrimidine core is a validated kinase hinge-binding motif with demonstrated PI3Kδ selectivity [3]. The target compound's 5-nitro substituent differentiates it from all disclosed PI3Kδ inhibitor series and the broader non-nitrated TAP chemotype. Procurement rationale: this compound is suitable for broad kinase selectivity panel screening (e.g., 100-kinase panel at 1 μM) to determine whether the 5-NO₂ group shifts the target profile away from PI3Kδ toward other kinases such as GSK-3β, for which nitropyrimidine-2,4,6-triamine analogs have shown preliminary activity in PubChem screening [4]. This application is directly motivated by the class-level inference in Section 3, Evidence Item 3.

Antiparasitic Spectrum Expansion: Testing Against Kinetoplastid Parasites Utilizing Nitroreductase Activation

The directly conjugated 5-nitro group (distinct from the ethylene-spacer-separated nitro in WO2020188437 [5]) may serve as a substrate for type I nitroreductases (NTRs) present in Trypanosoma brucei, T. cruzi, and Leishmania spp. The target compound should be prioritized for in vitro screening against T. brucei bloodstream forms and L. donovani intracellular amastigotes, with parallel testing of the corresponding 5-H (des-nitro) analog as a negative control to confirm nitro-dependent activity. This application stems from the mechanistic differentiation established in Section 3, Evidence Item 5.

Custom Synthesis Feasibility Assessment: Pd-Catalyzed Route for Scale-Up Procurement

The established Pd-catalyzed amination methodology using 4,6-dichloro-5-nitropyrimidine and 4-anisidine as model substrates [6] provides a validated synthetic pathway for the target compound. Procurement specialists evaluating custom synthesis vendors should specify the sequential Pd-catalyzed amination approach, requiring: (a) first-stage coupling of 4,6-dichloro-5-nitropyrimidine with 4-anisidine to install the N4-(4-methoxyphenyl) group, (b) second-stage coupling with cyclohexylamine at C-2, and (c) final installation of the C-6 amino group. Vendors should provide HPLC purity ≥95% and full characterization (¹H/¹³C NMR, HRMS). This scenario follows from the synthetic evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.